molecular formula C16H13NO3 B12702660 (+-)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 123172-49-6

(+-)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12702660
CAS No.: 123172-49-6
M. Wt: 267.28 g/mol
InChI Key: JKWSYIDKCIEIMG-UHFFFAOYSA-N
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Description

(±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzoyl group attached to a benzoxazine ring, which is a fused bicyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to promote cyclization and the formation of the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of (±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzoyl group and the benzoxazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoxazine compounds.

Scientific Research Applications

(±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The benzoyl group and the benzoxazine ring can interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Benzoyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl substitution, which may affect its reactivity and biological activity.

    2-Methyl-2H-1,4-benzoxazin-3(4H)-one:

    7-Benzoyl-2H-1,4-benzoxazine: Similar structure but different reactivity due to the absence of the carbonyl group.

Uniqueness

(±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the benzoyl group and the methyl substitution on the benzoxazine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

123172-49-6

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

7-benzoyl-2-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H13NO3/c1-10-16(19)17-13-8-7-12(9-14(13)20-10)15(18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)

InChI Key

JKWSYIDKCIEIMG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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